N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with a cyclopropyl group and a pyridazinone moiety, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the 6-cyclopropylpyridine intermediate, which is then subjected to a series of reactions to introduce the pyridazinone and acetamide functionalities. Key steps may include:
Cyclopropylation: Introduction of the cyclopropyl group to the pyridine ring.
Nucleophilic Substitution: Formation of the pyridazinone ring through nucleophilic substitution reactions.
Amidation: Coupling of the pyridazinone intermediate with an acetamide derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of compounds.
Scientific Research Applications
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: Used in studies to understand its interaction with biological targets, such as enzymes or receptors.
Industrial Chemistry: Explored for its potential use in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating their activity and leading to physiological effects.
Comparison with Similar Compounds
Similar Compounds
N-((6-cyclopropylpyridin-3-yl)methyl)-2-(6-oxopyridazin-1(6H)-yl)acetamide: shares similarities with other pyridine and pyridazinone derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its cyclopropyl substitution, which can impart distinct steric and electronic properties, potentially leading to different biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(6-cyclopropylpyridin-3-yl)methyl]-2-(6-oxopyridazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2/c20-14(10-19-15(21)2-1-7-18-19)17-9-11-3-6-13(16-8-11)12-4-5-12/h1-3,6-8,12H,4-5,9-10H2,(H,17,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMTJWIWHFZDPRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=C(C=C2)CNC(=O)CN3C(=O)C=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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